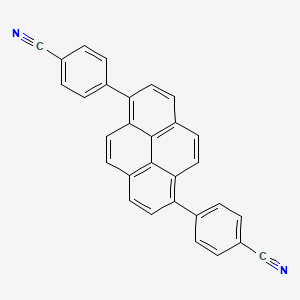
4,4'-(Pyrene-1,6-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Pyrene-1,6-diyl)dibenzonitrile is an organic compound with the molecular formula C30H16N2 and a molecular weight of 404.46 g/mol . This compound is characterized by the presence of a pyrene core linked to two benzonitrile groups at the 1 and 6 positions. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile typically involves the reaction of pyrene with benzonitrile derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
4,4’-(Pyrene-1,6-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: 4,4’-(Pyrene-1,6-diyl)dibenzylamine.
Substitution: Halogenated or nitrated pyrene derivatives.
科学研究应用
4,4’-(Pyrene-1,6-diyl)dibenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
作用机制
The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzonitrile involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and make it suitable for applications in optoelectronics and sensing .
相似化合物的比较
Similar Compounds
4,4’-(4-Phenylpyridine-2,6-diyl)dibenzonitrile: Similar structure but with a pyridine core, used in thermally activated delayed fluorescence (TADF) materials.
4,4’-(Anthracene-9,10-diyl)dibenzonitrile: Contains an anthracene core, used in fluorescent materials and organic semiconductors.
Uniqueness
4,4’-(Pyrene-1,6-diyl)dibenzonitrile is unique due to its pyrene core, which imparts distinct photophysical properties such as high fluorescence quantum yield and stability. This makes it particularly valuable in applications requiring strong and stable fluorescence, such as OLEDs and bioimaging .
属性
分子式 |
C30H16N2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
4-[6-(4-cyanophenyl)pyren-1-yl]benzonitrile |
InChI |
InChI=1S/C30H16N2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-16H |
InChI 键 |
UFEUFHJWXQCBHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


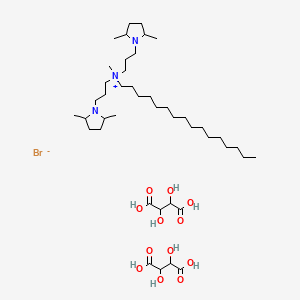
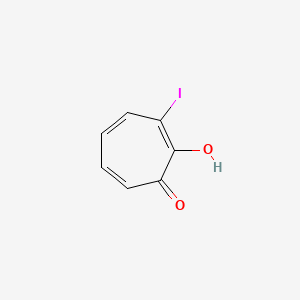
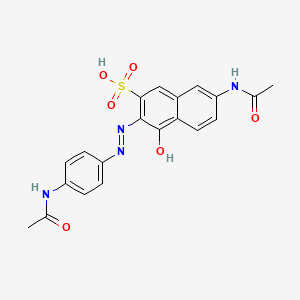
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)


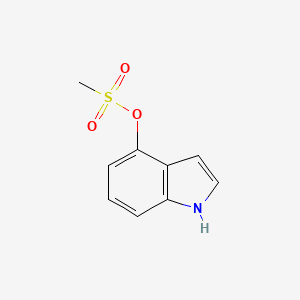

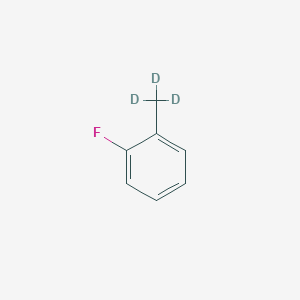
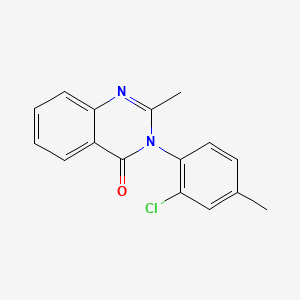
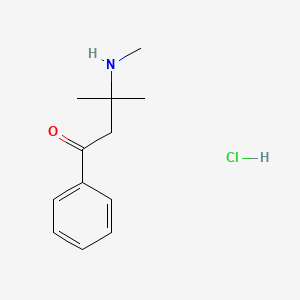
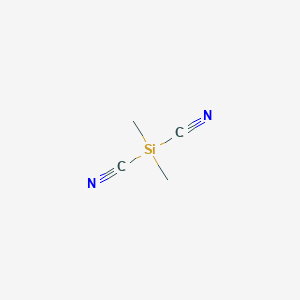
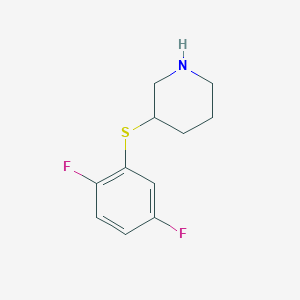
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
